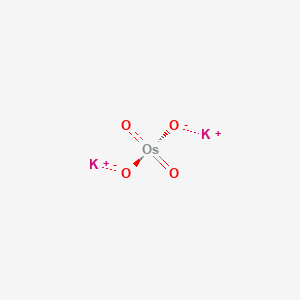
4-Amino-2,3-dimethylazobenzenehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,3-dimethylazobenzenehydrochloride is a chemical compound with the molecular formula C14H16ClN3. It is a yellow solid that is soluble in water, ethanol, and chloroform. This compound is primarily used as a dye and dye intermediate, finding applications in various industries such as textiles, plastics, and inks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,3-dimethylazobenzenehydrochloride typically involves the diazotization of aniline followed by coupling with a substituted aniline. The general synthetic route is as follows:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethylaniline in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Including recrystallization and filtration to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,3-dimethylazobenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,3-dimethylazobenzenehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of dyes, inks, and plastics
Wirkmechanismus
The mechanism of action of 4-Amino-2,3-dimethylazobenzenehydrochloride involves its
Eigenschaften
Molekularformel |
C14H16ClN3 |
|---|---|
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
2,3-dimethyl-4-phenyldiazenylaniline;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12;/h3-9H,15H2,1-2H3;1H |
InChI-Schlüssel |
RJDWRIRNIZDETP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















